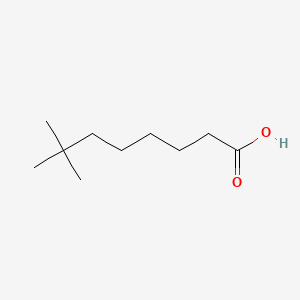
4-chloro-2-(chloromethyl)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(chloromethyl)-1-fluorobenzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(chloromethyl)-1-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzene. This intermediate is then subjected to further chloromethylation and fluorination reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process often includes steps such as:
- Chlorination of benzene using chlorine gas in the presence of a catalyst like ferric chloride.
- Chloromethylation using formaldehyde and hydrochloric acid.
- Fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-(chloromethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid for nitration.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of multi-substituted benzene compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzene derivatives.
Aplicaciones Científicas De Investigación
4-chloro-2-(chloromethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(chloromethyl)-1-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, disruption of cellular processes, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-(chloromethyl)quinazoline
- 2-(chloromethyl)quinoline
- 2-chloro-4-(chloromethyl)thiazole
Uniqueness
4-chloro-2-(chloromethyl)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a unique balance of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(chloromethyl)-1-fluorobenzene involves the chlorination of 1-fluoro-4-methylbenzene followed by the introduction of a chloromethyl group using chloromethyl methyl ether.", "Starting Materials": [ "1-fluoro-4-methylbenzene", "Chlorine gas", "Chloromethyl methyl ether", "Anhydrous aluminum chloride", "Anhydrous hydrogen fluoride" ], "Reaction": [ "1. Chlorination of 1-fluoro-4-methylbenzene using chlorine gas and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-1-fluoro-4-methylbenzene.", "2. Introduction of a chloromethyl group to 4-chloro-1-fluoro-4-methylbenzene using chloromethyl methyl ether and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-2-(chloromethyl)-1-fluorobenzene.", "3. Treatment of 4-chloro-2-(chloromethyl)-1-fluorobenzene with anhydrous hydrogen fluoride to remove the methyl group and obtain the final product." ] } | |
Número CAS |
87409-84-5 |
Fórmula molecular |
C7H5Cl2F |
Peso molecular |
179 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



